3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid: is a compound with the molecular formula C8H14F3NO2S and a molecular weight of 245.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring substituted with a methyl group and a methylsulfanylmethyl group, combined with trifluoroacetic acid. The presence of the trifluoroacetate group imparts significant chemical stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylsulfanylmethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under basic conditions.
Introduction of the Methylsulfanylmethyl Group: This step involves the alkylation of the azetidine ring with methylthiomethyl chloride in the presence of a base like sodium hydride.
Addition of the Trifluoroacetate Group: The final step includes the reaction of the synthesized azetidine derivative with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the sulfur-containing group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, agrochemicals, and advanced materials. Its trifluoroacetate group can enhance the properties of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the methylsulfanylmethyl group can participate in sulfur-based chemistry. The trifluoroacetate group can influence the compound’s acidity and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidine: Lacks the methylsulfanylmethyl and trifluoroacetate groups, resulting in different chemical properties.
3-(Methylsulfanylmethyl)azetidine: Similar structure but without the trifluoroacetate group, affecting its stability and reactivity.
2,2,2-Trifluoroacetic acid: A simpler compound that provides the trifluoroacetate group but lacks the azetidine ring and methylsulfanylmethyl group.
Uniqueness
The combination of the azetidine ring, methylsulfanylmethyl group, and trifluoroacetate group in 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid imparts unique chemical properties that are not found in the individual components or simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZWUDNILQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CSC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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